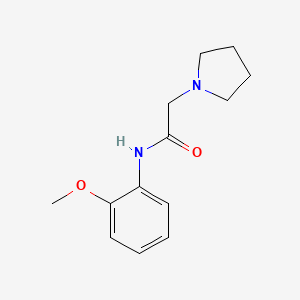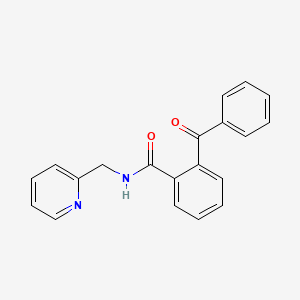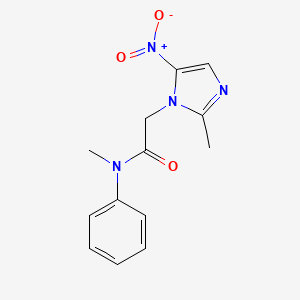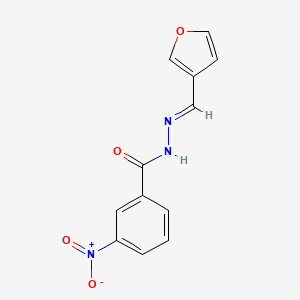![molecular formula C12H13ClN2O3 B5747063 N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide, also known as CPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various diseases. CPPC has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to inhibit the activation of Akt and mTOR, two key signaling pathways involved in cell growth and survival. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, improvement of glucose tolerance and insulin sensitivity, and reduction of inflammation. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide research, including the development of more efficient synthesis methods, the identification of the specific signaling pathways targeted by N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide, and the evaluation of its potential applications in the treatment of other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide in different experimental settings. Overall, N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
合成法
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide can be synthesized using various methods, including the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate, followed by cyclization with cyclopropanecarbonyl chloride. Another method involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride, followed by reaction with hydrazine hydrate and cyclopropanecarbonyl chloride. Both methods result in the formation of N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide, which can be purified using column chromatography.
科学的研究の応用
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, and to reduce inflammation in a mouse model of colitis.
特性
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-5-10(6-4-9)18-7-11(16)14-15-12(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDLHIFZEKKWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)

![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)

![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)


![4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5747086.png)
![7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747088.png)